propargyl-PEG3-Acid

Catalog No.
S540318
CAS No.
1347760-82-0
M.F
C10H16O5
M. Wt
216.233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
propargyl-PEG3-Acid

CAS Number

1347760-82-0

Product Name

propargyl-PEG3-Acid

IUPAC Name

3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoic acid

Molecular Formula

C10H16O5

Molecular Weight

216.233

InChI

InChI=1S/C10H16O5/c1-2-4-13-6-8-15-9-7-14-5-3-10(11)12/h1H,3-9H2,(H,11,12)

InChI Key

CJNSWLAJTZVSRB-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Propargyl-PEG3-acid; Propyne-PEG2-CH2CH2COOH

Description

The exact mass of the compound propargyl-PEG3-Acid is 216.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG3-Acid is a compound characterized by its unique structure, which includes a propargyl group and a terminal carboxylic acid. The chemical formula for this compound is C10H16O5, and it features a poly(ethylene glycol) backbone with three ethylene glycol units (PEG3). This structure allows for versatile applications in bioconjugation and the synthesis of small molecules and biomolecular conjugates .

Propargyl-PEG3-Acid acts as a linker molecule. The carboxylic acid group allows conjugation to biomolecules containing primary amines, while the propargyl group facilitates attachment to azide-functionalized molecules or surfaces via CuAAC [, ]. This bioconjugation strategy allows researchers to create novel biomaterials, drug conjugates, and probes for various applications.

Bioconjugation Tool

Propargyl-PEG3-Acid possesses two key functional groups:

  • Carboxylic Acid Group

    This group can react with primary amines to form amide bonds. However, the reaction typically requires activation using coupling agents for efficient bond formation [].

  • Terminal Alkyne Group

    This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry []. This reaction allows for the conjugation of propargyl-PEG3-Acid to azide-containing biomolecules like proteins, peptides, and carbohydrates to create stable and specific bioconjugates [].

These functionalities make propargyl-PEG3-Acid a valuable tool for bioconjugation, enabling researchers to attach various biomolecules with controlled spacing and orientation. This is crucial for studying biomolecular interactions, drug delivery systems, and the development of probes for bioimaging applications [, ].

Building Block for Synthesis

The versatile structure of propargyl-PEG3-Acid makes it a useful building block for the synthesis of various research-relevant molecules.

  • Small Molecule Conjugates

    The carboxylic acid and alkyne groups allow for the creation of conjugates with small molecules possessing complementary functional groups. This facilitates the development of new drug candidates, probes, and other research tools [].

  • Biomolecule-Small Molecule Conjugates

    Propargyl-PEG3-Acid can bridge biomolecules like peptides or proteins with small molecules through its bifunctional nature. This strategy is employed in designing targeted drug delivery systems and creating biomolecule-based sensors [].

  • Chemical Biology and Medicinal Chemistry Tools

    The molecule's properties allow for the synthesis of various tool compounds used in chemical biology and medicinal chemistry research. These tools can be employed in target identification, drug discovery, and understanding biological processes at the molecular level [].

. Notably, it can undergo Click Chemistry reactions with azide-containing biomolecules, facilitated by copper catalysis. This reaction leads to the formation of stable triazole linkages, making it useful for conjugating different biomolecules . Additionally, the terminal carboxylic acid can react with primary amines to form amide bonds, further extending its utility in bioconjugation applications .

Propargyl-PEG3-Acid exhibits significant biological activity due to its ability to facilitate the conjugation of various biomolecules. This property makes it valuable in drug delivery systems and the development of therapeutic agents. The compound's structure allows it to enhance solubility and stability in biological environments, which is crucial for effective drug formulation .

The synthesis of Propargyl-PEG3-Acid typically involves several steps:

  • Modification of PEG: The carboxyl group of bifunctional PEG is modified to introduce the propargyl group.
  • Reagents: Common reagents used include succinic anhydride for carboxylation and various coupling agents for amide bond formation.
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) to confirm the successful incorporation of functional groups .

Propargyl-PEG3-Acid has a wide range of applications, including:

  • Bioconjugation: It serves as a linker in the development of bioconjugates for targeted drug delivery.
  • Synthesis of Small Molecules: The compound acts as a building block for creating complex molecular structures.
  • Therapeutic Development: Its ability to enhance solubility and stability makes it suitable for formulating therapeutic agents .

Interaction studies involving Propargyl-PEG3-Acid focus on its reactivity with various biomolecules. Research indicates that the propargyl group can effectively react with azides through Click Chemistry, providing insights into its potential applications in drug delivery and bioconjugation strategies . Additionally, studies have shown that the compound can facilitate interactions with proteins and nucleic acids, further expanding its utility in biomedical research .

Several compounds share structural similarities with Propargyl-PEG3-Acid, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
Propargyl-PEG2-AcidTwo ethylene glycol unitsShorter linker length
Bis-propargyl-PEG3Two propargyl groupsIncreased reactivity
Propargyl-PEG4-NHSNHS ester instead of carboxylic acidEnhanced stability for amide bond formation
Azide-PEG3Azide functional groupSuitable for different Click Chemistry applications

Propargyl-PEG3-Acid stands out due to its combination of a propargyl group with a terminal carboxylic acid, allowing it to serve dual roles in

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

216.0998

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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